molecular formula C17H19ClN6O2 B2427964 2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N,N-diethylacetamide CAS No. 893930-05-7

2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N,N-diethylacetamide

Cat. No. B2427964
CAS RN: 893930-05-7
M. Wt: 374.83
InChI Key: ZGAXRMZVPLSCCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N,N-diethylacetamide is a useful research compound. Its molecular formula is C17H19ClN6O2 and its molecular weight is 374.83. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N,N-diethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N,N-diethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

The compound has demonstrated potent cytotoxic effects against cancer cell lines. For instance, it shows superior activity against MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cells, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. Additionally, it exhibits moderate activity against HepG-2 (liver cancer) cells, with an IC50 range of 48 to 90 nM. These results suggest its potential as a novel anticancer agent .

LSD1 Inhibition

Docking studies indicate that the compound’s [1,2,3]triazolo[4,5-d]pyrimidine scaffold can serve as a template for designing new inhibitors of lysine-specific demethylase 1 (LSD1). The interaction between the nitrogen atom in the pyridine ring and Met332 contributes to its improved activity. LSD1 inhibitors are relevant in epigenetic research and cancer therapy .

Heterocyclic System Synthesis

The compound’s unique structure has allowed for the synthesis of a new heterocyclic system : The compound’s unique structure has allowed for the synthesis of a new heterocyclic system: 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone . This synthetic approach involves a retro Diels–Alder (RDA) procedure. Researchers have explored its antiproliferative activities against various human cancer cell lines, particularly gynecological cancers .

Medicinal Chemistry

Medicinal chemists are intrigued by the compound’s diverse pharmacophoric elements. By modifying its substituents or functional groups, they aim to optimize its pharmacokinetic properties, enhance selectivity, and improve drug-like characteristics.

properties

IUPAC Name

2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN6O2/c1-4-22(5-2)14(25)9-23-10-19-16-15(17(23)26)20-21-24(16)12-7-6-11(3)13(18)8-12/h6-8,10H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAXRMZVPLSCCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=NC2=C(C1=O)N=NN2C3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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